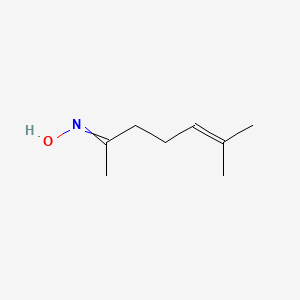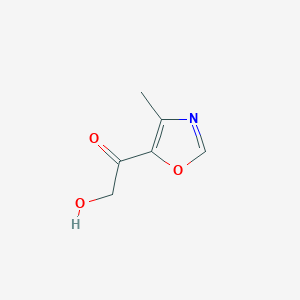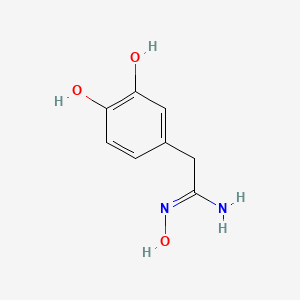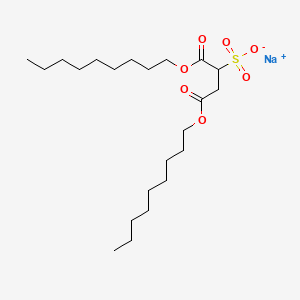
Sodium 1,4-dinonyl sulfosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-dinonyl sulfosuccinate is an anionic surfactant belonging to the class of dialkyl sulfosuccinate salts. These compounds are known for their excellent surfactant properties, making them valuable in various industrial and scientific applications. This compound is particularly noted for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,4-dinonyl sulfosuccinate typically involves the esterification of maleic anhydride with nonyl alcohol, followed by sulfonation. The general steps are as follows:
Esterification: Maleic anhydride reacts with nonyl alcohol to form the corresponding monoester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,4-dinonyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the nonyl chains.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfosuccinates.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products typically revert to the original sulfosuccinate structure.
Applications De Recherche Scientifique
Sodium 1,4-dinonyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the cosmetic and cleaning industries
Mécanisme D'action
The primary mechanism of action of sodium 1,4-dinonyl sulfosuccinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the nonyl chains interact with hydrophobic substances, effectively encapsulating them within micelles .
Comparaison Avec Des Composés Similaires
Sodium dioctyl sulfosuccinate: Another dialkyl sulfosuccinate with similar surfactant properties but different alkyl chain lengths.
Sodium dihexyl sulfosuccinate: Similar structure but with shorter alkyl chains, leading to different solubility and surfactant properties.
Uniqueness: Sodium 1,4-dinonyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant action without compromising solubility .
Propriétés
Numéro CAS |
3246-20-6 |
|---|---|
Formule moléculaire |
C22H41NaO7S |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
OQFRATAOPGTAOP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


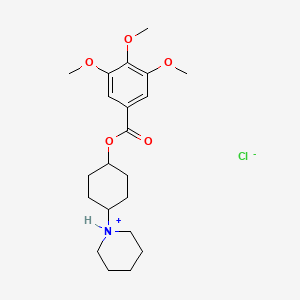
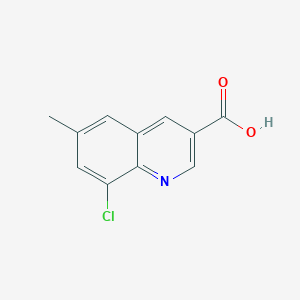
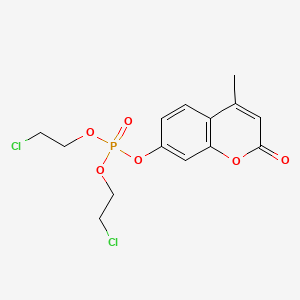
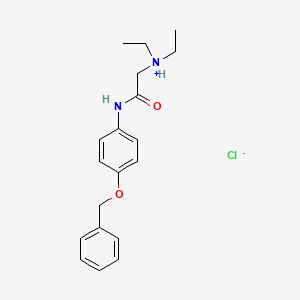




![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)
